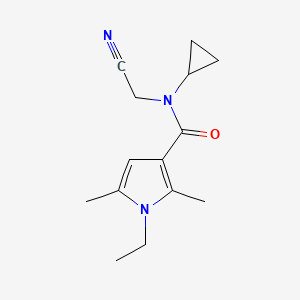
1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound known for its diverse reactivity and applications across various scientific domains. This compound exhibits a unique structure combining piperidine, thiadiazole, and trifluoromethyl groups, making it a molecule of interest in medicinal chemistry, materials science, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-amine. This step involves the condensation of 3-(trifluoromethyl)benzyl chloride with thiourea, followed by cyclization using hydrazine hydrate and acetic acid.
Step 2: Coupling of the resulting amine with methylsulfonyl piperidine-4-carboxylic acid chloride. This reaction typically uses a base such as triethylamine in an inert solvent like dichloromethane.
Step 3: Final purification involves recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using batch or continuous flow reactors, ensuring precise temperature control and efficient mixing. The use of automated purification systems such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation to form sulfoxides and sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The reduction of the nitro groups in the compound can be achieved using reducing agents like palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles can substitute the trifluoromethyl benzyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon with hydrogen gas.
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Depending on the nucleophile used, the major products can vary widely, incorporating functional groups such as alcohols, ethers, and amines.
Scientific Research Applications
Chemistry: Utilized in the synthesis of novel heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form stable complexes with biomolecules.
Medicine: Explored for its therapeutic potential in targeting specific enzymes and receptors, particularly in the field of oncology and infectious diseases.
Industry: Employed in the development of advanced materials with unique electronic and photophysical properties.
Mechanism of Action
This compound exerts its effects primarily through the interaction with molecular targets such as enzymes and receptors. The thiadiazole ring and piperidine moiety facilitate binding to active sites, inhibiting or modulating the activity of specific proteins. The trifluoromethyl group enhances the compound's metabolic stability and membrane permeability, allowing it to act effectively at low concentrations.
Comparison with Similar Compounds
Similar Compounds: 1-(methylsulfonyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide, 1-(methylsulfonyl)-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide.
Uniqueness: The presence of the trifluoromethyl group imparts distinct electronic properties and enhances lipophilicity compared to its analogs. This feature differentiates it in terms of biological activity and pharmacokinetics, often leading to more potent and selective interactions with its targets.
Conclusion
1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a versatile compound with extensive applications in scientific research and industry. Its unique structure and reactivity make it a valuable molecule in the development of new materials, therapeutic agents, and biochemical probes. Further research is likely to uncover even more uses and benefits of this intriguing compound.
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S3/c1-30(26,27)24-7-5-12(6-8-24)14(25)21-15-22-23-16(29-15)28-10-11-3-2-4-13(9-11)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMGPQSZJKIMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-methylbutyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2548588.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2548589.png)
![methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2548592.png)



![N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2548598.png)
![Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/new.no-structure.jpg)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2548606.png)

![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)
